2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone
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Description
2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine, a core structure related to the compound , exhibit significant antitumor activity. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[2,3-d]pyrimidine derivatives displaying potent anticancer effects comparable to doxorubicin against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
Studies also reveal that thieno[2,3-d]pyrimidine derivatives possess antimicrobial and antifungal properties. For instance, Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, indicating potential antimicrobial activity against bacterial and fungal isolates, highlighting the broad application of thieno[2,3-d]pyrimidine derivatives in addressing infectious diseases (Wardkhan et al., 2008).
Nonlinear Optical (NLO) Properties
Further research into the structural and electronic characteristics of thieno[2,3-d]pyrimidine derivatives reveals their significance in the field of nonlinear optics (NLO). Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT studies and experimental data on thiopyrimidine derivatives, demonstrating their considerable NLO character, which suggests potential applications in optoelectronic devices (Hussain et al., 2020).
Antioxidant Activity
The exploration of thieno[2,3-d]pyrimidine derivatives extends to evaluating their antioxidant capabilities. Aziz et al. (2021) designed and synthesized novel 1H-3-indolyl derivatives coupled with pyridin/pyran/pyrimidin/pyrazol heterocycles, including thiophene, showing high-efficiency antioxidants, particularly against ABTS, suggesting their utility in medicinal chemistry for the development of new antioxidant agents (Aziz et al., 2021).
properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c1-2-9-6-10-13(15-8-16-14(10)20-9)19-7-11(17)12-4-3-5-18-12/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACVTKOHSCYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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